

NTRC 0066-0: A Selective TTK Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B609676

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.^[1]

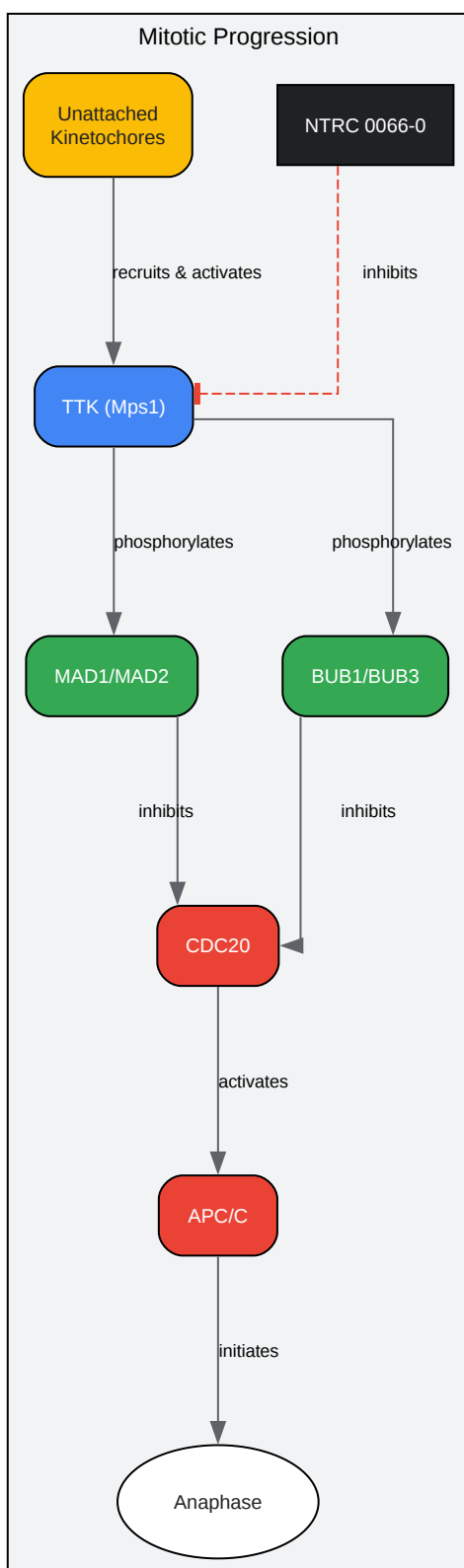
Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers, making TTK an attractive therapeutic target. **NTRC 0066-0** is a potent and selective small molecule inhibitor of TTK that has demonstrated significant anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of **NTRC 0066-0**, including its mechanism of action, biochemical and cellular activity, in vivo efficacy, and detailed experimental protocols.

Core Principles: Mechanism of Action

NTRC 0066-0 exerts its anti-cancer effects by directly inhibiting the kinase activity of TTK. This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death in rapidly dividing cancer cells.^{[2][3]} The high selectivity of **NTRC 0066-0** for TTK over other kinases minimizes off-target effects, suggesting a favorable therapeutic window.

Signaling Pathway

The TTK signaling pathway is central to the proper functioning of the spindle assembly checkpoint. The following diagram illustrates the key components and interactions within this pathway and indicates the point of inhibition by **NTRC 0066-0**.



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Caption: TTK Signaling in the Spindle Assembly Checkpoint.

Quantitative Data

Biochemical Activity and Selectivity

NTRC 0066-0 is a sub-nanomolar inhibitor of TTK with an IC₅₀ of 0.9 nM.^{[3][4][5]} Importantly, it exhibits high selectivity for TTK over a broad panel of other kinases. This selectivity is crucial for minimizing off-target toxicities.

Kinase	IC ₅₀ (nM)	Selectivity vs. TTK
TTK	0.9	-
Other Kinases (276 panel)	>200-fold selectivity	>200

Table 1: Kinase Inhibitory Profile of **NTRC 0066-0**.^[6]

Cellular Activity

NTRC 0066-0 demonstrates potent anti-proliferative activity across a diverse range of human cancer cell lines. The IC₅₀ values are generally in the low nanomolar range, highlighting its broad applicability in different cancer types.

Cell Line	Cancer Type	IC ₅₀ (nM) (3-day assay)	IC ₅₀ (nM) (5-day assay)
HCT 116	Colon Carcinoma	37 ^[4]	-
LoVo	Colorectal Adenocarcinoma	40 ^[4]	-
A-172	Glioblastoma	51 ^[4]	-
DoTc2 4520	Cervix Carcinoma	117 ^[4]	-
MG-63	Osteosarcoma	135 ^[4]	-
OVCAR-3	Ovary Adenocarcinoma	872 ^[4]	-
Various Cancer Cell Lines	Diverse	-	11 - 290 ^{[3][5]}

Table 2: Anti-proliferative Activity of **NTRC 0066-0** in Human Cancer Cell Lines.

In Vivo Efficacy and Pharmacokinetics

NTRC 0066-0 has demonstrated significant single-agent efficacy in preclinical xenograft models. Oral administration of **NTRC 0066-0** resulted in substantial tumor growth inhibition in various cancer models.

Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition
MDA-MB-231	Triple-Negative Breast Cancer	50 mg/kg, p.o., q.d.	68%
A427	Lung Carcinoma (CTNNB1 mutant)	20 mg/kg, p.o., q.o.d.	90% ^[7]
MDA-MB-231	Triple-Negative Breast Cancer	20 mg/kg, p.o., q.o.d.	70% ^[7]

Table 3: In Vivo Efficacy of **NTRC 0066-0** in Xenograft Models.

Pharmacokinetic studies in rats have shown that **NTRC 0066-0** possesses favorable oral bioavailability.

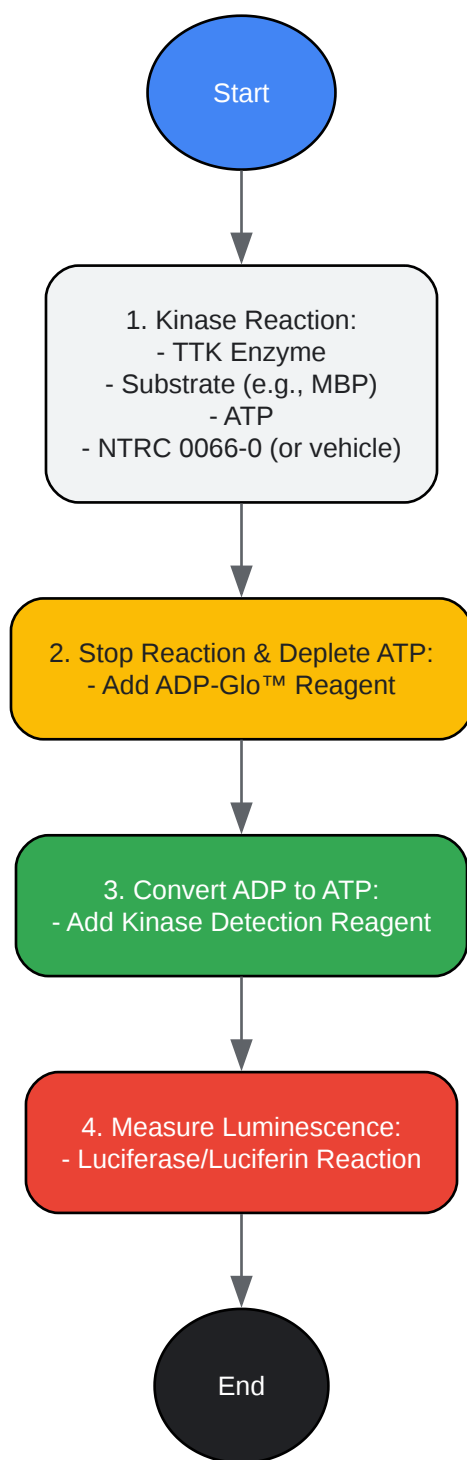
Parameter	Value
Oral Bioavailability (F) in rats	65%

Table 4: Pharmacokinetic Properties of **NTRC 0066-0**.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of **NTRC 0066-0** against TTK can be determined using a luminescent-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.



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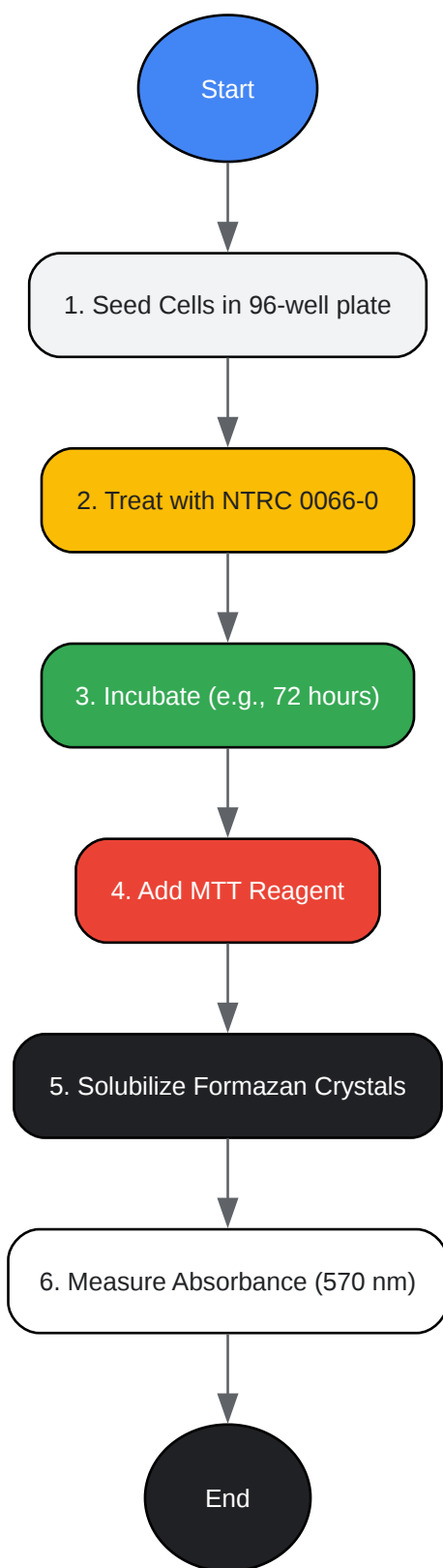
Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol:

- **Kinase Reaction:** In a 96-well plate, combine the TTK enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of **NTRC 0066-0** in a kinase reaction buffer. Incubate at 30°C for a specified time (e.g., 60 minutes).
- **Stop Reaction and ATP Depletion:** Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **ADP to ATP Conversion:** Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate at room temperature for 30 minutes.
- **Luminescence Measurement:** Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and is used to determine the kinase activity and the IC50 of the inhibitor.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of **NTRC 0066-0** on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.



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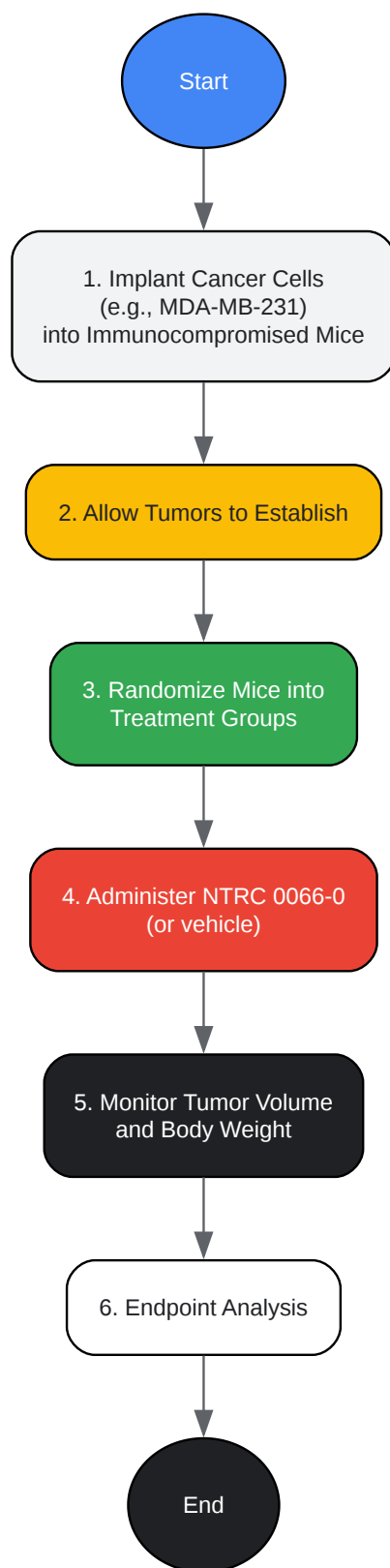
Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **NTRC 0066-0** and incubate for the desired period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[\[2\]](#)
[\[12\]](#)[\[13\]](#)[\[14\]](#)

In Vivo Xenograft Study

The anti-tumor efficacy of **NTRC 0066-0** in vivo can be evaluated using a mouse xenograft model.



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Caption: In Vivo Xenograft Study Workflow.

Detailed Protocol:

- Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize the mice into treatment and control groups.
- Drug Administration: Administer **NTRC 0066-0** orally at the desired dose and schedule. The control group receives the vehicle.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).^{[15][16][17][18]}

Conclusion

NTRC 0066-0 is a highly potent and selective TTK inhibitor with promising anti-cancer activity. Its well-defined mechanism of action, broad cellular activity, and in vivo efficacy make it a valuable tool for cancer research and a potential candidate for clinical development. This technical guide provides a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of targeting the spindle assembly checkpoint with **NTRC 0066-0**.

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